N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine
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Overview
Description
N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a dimethoxypropyl group attached to a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,2-dimethoxypropane with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually catalyzed by an acid, such as p-toluenesulfonic acid, and carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to increase yield and reduce costs. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and scalability. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted amines.
Scientific Research Applications
N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: A related compound used as a reagent in organic synthesis.
2,2-Dimethylpropan-1-amine: The amine backbone of the compound.
N-(2,2-Dimethoxyethyl)-2,2-dimethylpropan-1-amine: A similar compound with a different alkyl group.
Uniqueness
N-(2,2-Dimethoxypropyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(2,2-dimethoxypropyl)-2,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2,3)7-11-8-10(4,12-5)13-6/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLNDCVALJGHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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